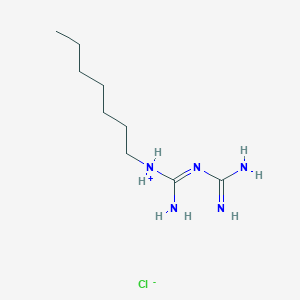
1-Heptylbiguanide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptylbiguanide hydrochloride is a chemical compound belonging to the biguanide family. Biguanides are known for their diverse applications, particularly in the pharmaceutical and antimicrobial fields. This compound is characterized by the presence of a heptyl group attached to the biguanide moiety, which is further stabilized as a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Heptylbiguanide hydrochloride can be synthesized through a multi-step process involving the reaction of heptylamine with cyanoguanidine under acidic conditions. The reaction typically proceeds as follows:
Step 1: Heptylamine reacts with cyanoguanidine in the presence of hydrochloric acid to form 1-heptylbiguanide.
Step 2: The resulting 1-heptylbiguanide is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Heptylbiguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the biguanide moiety to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the heptyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Formation of heptylimines or heptylnitriles.
Reduction: Formation of heptylamines.
Substitution: Introduction of halogenated heptyl derivatives.
Aplicaciones Científicas De Investigación
1-Heptylbiguanide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for potential use in treating infections and as an antiseptic agent.
Industry: Utilized in the formulation of disinfectants and preservatives.
Mecanismo De Acción
The mechanism of action of 1-heptylbiguanide hydrochloride involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This action is primarily due to the cationic nature of the biguanide moiety, which interacts with the negatively charged components of the cell membrane.
Comparación Con Compuestos Similares
Metformin: A well-known biguanide used as an antihyperglycemic agent.
Chlorhexidine: Another biguanide used as an antiseptic and disinfectant.
Phenylbiguanide: Used in research for its role as a 5-HT3 receptor agonist.
Uniqueness: 1-Heptylbiguanide hydrochloride is unique due to its heptyl group, which imparts specific hydrophobic properties, enhancing its interaction with lipid membranes. This makes it particularly effective as an antimicrobial agent compared to other biguanides.
Propiedades
Número CAS |
101491-43-4 |
|---|---|
Fórmula molecular |
C9H22ClN5 |
Peso molecular |
235.76 g/mol |
Nombre IUPAC |
[(E)-N'-carbamimidoylcarbamimidoyl]-heptylazanium;chloride |
InChI |
InChI=1S/C9H21N5.ClH/c1-2-3-4-5-6-7-13-9(12)14-8(10)11;/h2-7H2,1H3,(H6,10,11,12,13,14);1H |
Clave InChI |
CRJALOTYDMDZLY-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCC[NH2+]/C(=N/C(=N)N)/N.[Cl-] |
SMILES canónico |
CCCCCCC[NH2+]C(=NC(=N)N)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


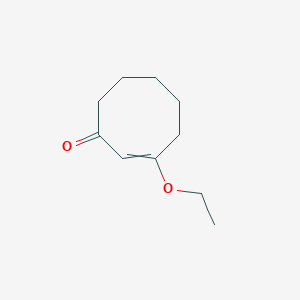

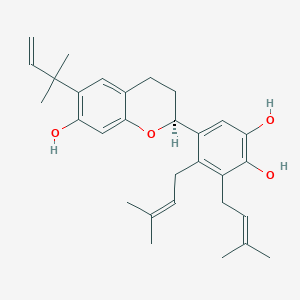
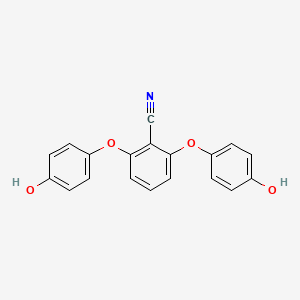

![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)
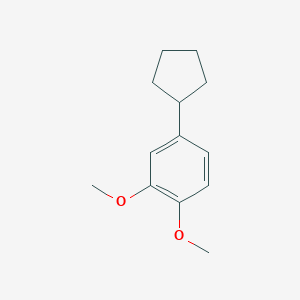



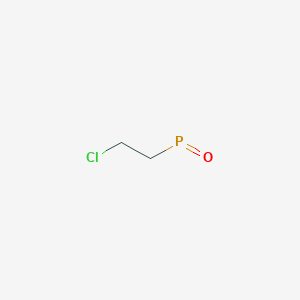
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
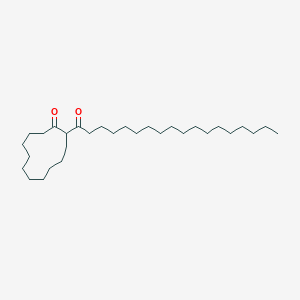
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
